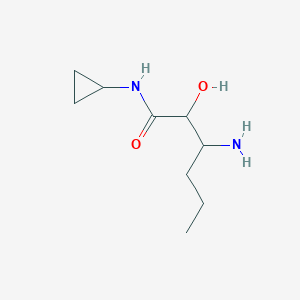

3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-cyclopropyl-2-hydroxyhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-2-3-7(10)8(12)9(13)11-6-4-5-6/h6-8,12H,2-5,10H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNGSSWBFKDSEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(=O)NC1CC1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609865 | |

| Record name | 3-Amino-N-cyclopropyl-2-hydroxyhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402958-32-1 | |

| Record name | 3-Amino-N-cyclopropyl-2-hydroxyhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-N-cyclopropyl-2-hydroxyhexanamide chemical structure and properties

This guide provides a comprehensive technical overview of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide, a chiral synthetic intermediate of significant interest in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical structure, properties, synthesis, and biological relevance.

Introduction and Strategic Importance

3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a key building block in the synthesis of potent antiviral agents, most notably Telaprevir.[1] Telaprevir is a direct-acting antiviral drug that functions as a protease inhibitor, specifically targeting the Hepatitis C Virus (HCV) NS3/4A serine protease.[2] The precise stereochemistry of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide is crucial for its efficacy as a precursor in the synthesis of Telaprevir, highlighting the importance of stereocontrolled synthetic routes.[3] This guide will focus on the (2S, 3S) and (3S) stereoisomers, which are the most relevant in the context of Telaprevir synthesis.

Chemical Structure and Physicochemical Properties

The chemical structure of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide incorporates a hexanamide backbone with an amino group at the C3 position, a hydroxyl group at the C2 position, and a cyclopropyl amide moiety. The presence of two chiral centers at C2 and C3 leads to the existence of four possible stereoisomers.

Structural Elucidation

The definitive structure and stereochemistry of the desired (2S, 3S) isomer have been confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[4][5] While specific spectral data is not widely published in peer-reviewed journals, it is a standard quality control parameter in commercial production.

Interpreting Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the propyl chain protons, the methine protons at the chiral centers (C2 and C3), the cyclopropyl ring protons, and the amine and amide protons. The coupling constants between the protons on C2 and C3 would be critical in confirming the syn or anti relative stereochemistry.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.

-

FTIR: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine and secondary amide, the O-H stretching of the hydroxyl group, the C=O stretching of the amide carbonyl, and C-H stretching of the alkyl and cyclopropyl groups.[6][7] The amide I (C=O stretch) and amide II (N-H bend) bands are particularly diagnostic.[8]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the molecular weight and structural fragments of the molecule.

Physicochemical Properties

The physicochemical properties of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide and its hydrochloride salt are summarized in the table below. It is important to note that some variations in reported values exist, likely due to differences in stereoisomeric purity and experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈N₂O₂ | [9] |

| Molecular Weight | 186.25 g/mol | [9] |

| Appearance | White to off-white solid/crystalline powder | [9][10] |

| Melting Point | 160-165 °C | [9] |

| Solubility | Slightly soluble in water and ethanol. | [9] |

| logP (calculated) | -0.2467 | [11] |

| Topological Polar Surface Area (TPSA) | 75.35 Ų | [11] |

| Storage | Store in a cool, dry place in a tightly sealed container. | [9] |

Hydrochloride Salt Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₉ClN₂O₂ | [1] |

| Molecular Weight | 222.71 g/mol | [12] |

| Appearance | White to off-white solid | [1] |

| Storage | Store under room temperature away from light. | [1] |

Synthesis and Experimental Protocols

The stereoselective synthesis of (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide is a critical aspect of its utility. Several synthetic routes have been developed, often starting from readily available chiral precursors.

Synthetic Strategy Overview

A common approach involves the use of L-norvaline ((S)-2-aminopentanoic acid) as the starting material to set the stereochemistry at the C3 position.[5] The synthesis then proceeds through a series of steps to introduce the hydroxyl group at C2 with the desired (S) configuration and to form the N-cyclopropyl amide.

The logical flow of a representative synthesis is depicted in the following diagram:

Caption: A generalized synthetic workflow for (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide.

Illustrative Experimental Protocol (Based on Patent Literature)

The following protocol is a generalized procedure based on the synthetic strategy outlined in patent literature and should be adapted and optimized for specific laboratory conditions.[5]

Step 1: N-Protection of L-Norvaline

-

To a cooled aqueous solution of sodium hydroxide and potassium carbonate, add L-norvaline.

-

Slowly add an excess of benzyl bromide or benzyl chloride to the reaction mixture.

-

Heat the mixture to approximately 85-95 °C and maintain until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and extract the tribenzylated product, (S)-benzyl 2-(dibenzylamino)pentanoate.

Step 2: Hydrolysis to the Carboxylic Acid

-

Dissolve the tribenzylated product from Step 1 in a suitable solvent mixture (e.g., methanol/water).

-

Add a base such as sodium hydroxide and stir at room temperature until the ester is fully hydrolyzed to the corresponding carboxylic acid, (S)-2-(dibenzylamino)pentanoic acid.

-

Acidify the reaction mixture and extract the product.

Step 3: Reduction to the Aldehyde

-

Convert the carboxylic acid from Step 2 to an activated species (e.g., an acid chloride or mixed anhydride).

-

Reduce the activated acid to the aldehyde, (S)-2-(dibenzylamino)pentanal, using a suitable reducing agent under controlled temperature conditions to avoid over-reduction to the alcohol.

Step 4: Passerini-type Reaction

-

Dissolve the aldehyde from Step 3 in an inert solvent such as dichloromethane.

-

Add cyclopropyl isocyanide and a suitable acid catalyst.

-

Stir the reaction at room temperature until completion to yield the α-acyloxy amide intermediate.

Step 5: Hydrolysis of the Acyl Group

-

Dissolve the product from Step 4 in a solvent such as methanol.

-

Add an aqueous base (e.g., sodium hydroxide) to hydrolyze the acyl group, affording (2S,3S)-N-cyclopropyl-3-(dibenzylamino)-2-hydroxyhexanamide.

Step 6: Deprotection to Yield the Final Product

-

Dissolve the N-protected intermediate from Step 5 in a suitable solvent like ethanol or methanol.

-

Add a palladium catalyst (e.g., palladium on carbon or palladium hydroxide).

-

Subject the mixture to hydrogenation at a suitable pressure until the benzyl groups are completely removed.

-

Filter off the catalyst and concentrate the filtrate to obtain the crude product.

-

Purify the crude product by crystallization or chromatography to yield (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide.

Self-Validation and Quality Control: Each step of this protocol should be monitored by appropriate analytical techniques (TLC, HPLC, NMR) to ensure complete conversion and to characterize the intermediates. The final product's identity and purity should be confirmed by NMR, mass spectrometry, and HPLC. The stereochemical purity can be assessed using chiral HPLC methods.

Biological Activity and Mechanism of Action

While there is no significant evidence of intrinsic biological activity for 3-Amino-N-cyclopropyl-2-hydroxyhexanamide itself, its critical role is as a structural component of the HCV NS3/4A protease inhibitor, Telaprevir.[13][14]

Role in Telaprevir and Inhibition of HCV NS3/4A Protease

The hepatitis C virus relies on the NS3/4A serine protease to cleave the viral polyprotein into mature, functional proteins essential for viral replication.[15] Telaprevir is a peptidomimetic inhibitor that binds to the active site of the NS3/4A protease, blocking its function and thereby halting viral replication.[13]

The 3-amino-2-hydroxyhexanamide moiety of the precursor is incorporated into the Telaprevir structure, where the hydroxyl group and the amino group play key roles in binding to the active site of the protease through hydrogen bonding and other non-covalent interactions. The cyclopropyl group provides conformational rigidity and contributes to the overall binding affinity.

The mechanism of HCV NS3/4A protease inhibition by Telaprevir can be visualized as follows:

Caption: Mechanism of HCV NS3/4A protease inhibition by Telaprevir.

Safety and Handling

The hydrochloride salt of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide is the most commonly handled form in laboratory and industrial settings. Based on available safety data sheets, the following information is pertinent for safe handling.

GHS Hazard Classification:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Signal Word: Warning[1]

-

Pictograms:

-

GHS07 (Exclamation Mark)

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).[1]

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[16]

-

Skin Protection: Wear protective gloves and clothing.[16]

-

Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.[16]

Conclusion

3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a valuable chiral intermediate whose significance is intrinsically linked to the development of advanced antiviral therapeutics. Its stereocontrolled synthesis is a key challenge that has been addressed through multi-step procedures from readily available chiral precursors. A thorough understanding of its chemical properties, synthesis, and the biological role of the final active pharmaceutical ingredient is essential for researchers in the field of medicinal chemistry and drug development. This guide provides a foundational understanding of this important molecule, emphasizing both the practical aspects of its handling and synthesis and the strategic context of its application.

References

-

Caming Pharmaceutical Ltd. (n.d.). (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride CAS 850252-34-5. Retrieved from [Link]

-

Jigs Chemical Limited. (n.d.). (2s,3s)-3-amino-n-cyclopropyl-2-hydroxyhexanamide at Best Price in Ahmedabad, Gujarat. Retrieved from [Link]

-

Caming Pharmaceutical Ltd. (n.d.). (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride CAS 850252-34-5. Retrieved from [Link]

-

2a biotech. (n.d.). Products. Retrieved from [Link]

-

Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

- Frank, K. E., et al. (2009). Process for the preparation of (3s)-3-amino-n-cyclopropyl-2-hydroxyalkanamide derivatives. U.S.

-

ResearchGate. (n.d.). Typical FTIR spectrum obtained in this study showing the characteristic Amide I and Amide II peaks. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

All 'bout Chemistry. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam [Video]. YouTube. Retrieved from [Link]

- Fung, J., & Lai, C. L. (2013). Telaprevir/boceprevir era: From bench to bed and back.

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (2S,3S)-. Retrieved from [Link]

-

AlchemyPharm. (n.d.). CAS 850252-34-5 | Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (3S)-. Retrieved from [Link]

- Malcolm, B. A., et al. (2011). Discovery and development of telaprevir: an NS3-4A protease inhibitor for treating genotype 1 chronic hepatitis C virus.

- de Sousa, L. R. F., et al. (2024). Recent Advances on Targeting Proteases for Antiviral Development. Molecules (Basel, Switzerland), 29(5), 1059.

-

Glen Research. (n.d.). Glen Report 14.12: A New Simplified 3'-Amino-Modifier CPG. Retrieved from [Link]

-

GNPS. (2018, October 9). GNPS Library Spectrum CCMSLIB00004714492. Retrieved from [Link]

-

JIGS Chemical Limited. (n.d.). (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hyd. Retrieved from [Link]

-

University of Maryland, Baltimore County. (n.d.). Bio NMR spectroscopy. Retrieved from [Link]

-

Unite Pharm. (n.d.). (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride. Retrieved from [Link]

- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.

- Zintsmaster, J. S., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.

Sources

- 1. caming.com [caming.com]

- 2. Discovery and development of telaprevir: an NS3-4A protease inhibitor for treating genotype 1 chronic hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 850252-34-5: Hexanamide, 3-amino-N-cyclopropyl-2-hydro… [cymitquimica.com]

- 4. watson-int.com [watson-int.com]

- 5. US20090312571A1 - Process for the preparation of (3s)-3-amino-n-cyclopropyl-2-hydroxyalkanamide derivatives - Google Patents [patents.google.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. (2s,3s)-3-amino-n-cyclopropyl-2-hydroxyhexanamide at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited [tradeindia.com]

- 10. (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Hyd, High Purity Pharmaceutical-Grade Research Chemical at Best Price [jigspharma.com]

- 11. chemscene.com [chemscene.com]

- 12. Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (2S,3S)- | C9H19ClN2O2 | CID 25067786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medkoo.com [medkoo.com]

- 15. mdpi.com [mdpi.com]

- 16. echemi.com [echemi.com]

Technical Guide: The Role of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide in Serine Protease Inhibition

[1]

Executive Summary

3-Amino-N-cyclopropyl-2-hydroxyhexanamide (CAS: 850252-34-5) represents the reduced, "latent" warhead moiety of the HCV NS3/4A protease inhibitor Telaprevir (VX-950) .[1] In medicinal chemistry, this molecule serves two distinct but critical functions:

-

Synthetic Precursor: It is the stable, chiral intermediate carrying the P1 norvaline side chain and the P1' cyclopropyl cap, designed to be oxidized in the final synthetic steps to generate the reactive

-ketoamide warhead.[1] -

Mechanistic Probe: As a hydroxy-amide, it functions as a transition-state isostere, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis, albeit with lower affinity than its oxidized counterpart.[1]

This guide provides an in-depth analysis of its chemical architecture, synthetic protocols, and utility in protease inhibitor research.[1]

Molecular Architecture & SAR Analysis

The efficacy of protease inhibitors relies on precise sub-site recognition.[1] This molecule maps directly to the S1 and S1' subsites of the HCV NS3 protease.[1]

Structural Deconstruction

| Moiety | Chemical Feature | Biological Function (SAR) |

| Backbone (C3-C6) | Norvaline (Propyl side chain) | P1 Residue: Fills the hydrophobic S1 pocket of NS3.[1] The propyl chain is optimal for van der Waals contact with residues Phe-154, Ala-157, and Ile-132.[1] |

| C2 Position | Transition State Mimic: Mimics the oxyanion of the tetrahedral intermediate.[1] In the drug (Telaprevir), this is oxidized to a ketone to form a reversible covalent bond with Ser-139.[1] | |

| Amide Nitrogen | P1' Cap: Occupies the S1' subsite.[1] The cyclopropyl group provides steric bulk to prevent proteolysis and enhances metabolic stability against peptidases.[1] | |

| C3 Position | Free Amine (-NH2) | Linker Attachment: Serves as the attachment point for the P2-P3-P4 peptidomimetic backbone (e.g., tert-leucine/proline derivatives).[1] |

The "Latent Warhead" Strategy

The

Mechanistic Signaling & Binding Logic

The following diagram illustrates the transition from the synthetic intermediate (Hydroxy) to the active Inhibitor (Keto) and its interaction with the catalytic triad of HCV NS3.

Figure 1: The activation pathway of the hydroxy precursor to the ketoamide inhibitor and subsequent trapping of the catalytic serine.[1]

Synthetic Protocol: Preparation and Utilization

This protocol outlines the synthesis of the chiral intermediate and its coupling, derived from optimized routes for Telaprevir intermediates.[1]

Reagents and Equipment

-

Starting Material:

-Boc-Norvalinal (Aldehyde) or -

Reagents: Cyclopropyl isocyanide, Acetic acid, Dess-Martin Periodinane (for downstream oxidation), TFA (for deprotection).[1]

-

Solvents: Dichloromethane (DCM), Ethyl Acetate.[1]

-

Analytical: HPLC (Chiral column), 1H-NMR.[1]

Step-by-Step Methodology (Passerini-Type Strategy)

This method utilizes a modified Passerini reaction or Cyanohydrin approach to establish the P1-P1' architecture.[1]

-

Formation of the Cyanohydrin (Alternative Route):

-

Pinner Reaction / Amide Formation:

-

Chiral Resolution (If non-stereoselective):

-

The formation of the C2 hydroxyl often yields a diastereomeric mixture.[1]

-

Separation: Use silica gel chromatography or crystallization to isolate the (3S, 2S) isomer (Note: The specific stereochemistry at C2 is crucial for the final "S" configuration of the drug, though the oxidation destroys the C2 chirality, the precursor purity ensures consistent reaction kinetics).[1]

-

-

Deprotection (Yielding the Title Compound):

Analytical Validation

To verify the identity of the synthesized intermediate, compare against these standard parameters:

| Parameter | Specification |

| Physical State | White to off-white solid (HCl or TFA salt) |

| Molecular Weight | 186.25 g/mol (Free base) |

| 1H NMR (DMSO-d6) | |

| Purity (HPLC) |

Experimental Application: Protease Inhibition Assay

While the title compound is an intermediate, it (and its derivatives) serves as a control in FRET-based enzymatic assays to determine the contribution of the "warhead" versus the binding backbone.[1]

Assay Setup (HCV NS3/4A)

-

Enzyme: Recombinant HCV NS3/4A protease domain.[1]

-

Substrate: FRET peptide (e.g., Ac-Asp-Glu-Asp(EDANS)-Glu-E-Abu-psi-[COO]-Ala-Ser-Lys(DABCYL)-NH2).[1]

-

Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% Glycerol, 0.1% CHAPS.[1]

Workflow

-

Dilution: Prepare serial dilutions of the test compound (Hydroxy-amide) and the oxidized reference (Ketoamide/Telaprevir) in DMSO.

-

Incubation: Incubate compound with 2 nM NS3/4A enzyme for 15 minutes at RT.

-

Initiation: Add 10

M FRET substrate. -

Measurement: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) for 20 minutes.

-

Data Analysis: Fit the initial velocities (

) to the Morrison equation to determine

Expected Result: The hydroxy-intermediate typically exhibits a

References

-

Vertex Pharmaceuticals. (2005).[1] Discovery of VX-950: A Novel, Covalent, and Reversible Inhibitor of the Hepatitis C Virus NS3.4A Serine Protease. Journal of Medicinal Chemistry. Link[1]

-

Perni, R. B., et al. (2006).[1] Preclinical profile of VX-950, an orally active peptidomimetic inhibitor of the hepatitis C virus NS3-4A serine protease. Antimicrobial Agents and Chemotherapy.[1] Link[1]

-

ChemicalBook. (2024).[1] Product Entry: (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride. Link

-

Google Patents. (2013).[1] CN103288671B: Synthetic method of (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride.[1][2] Link

Molecular weight and formula of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide

The "Warhead" Precursor in Serine Protease Inhibition

Part 1: Executive Summary & Core Identity

3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a specialized peptidomimetic intermediate, primarily recognized in the pharmaceutical industry as the reduced P1-P1' fragment for Hepatitis C Virus (HCV) NS3/4A protease inhibitors.

In the context of drug development—specifically for ketoamide-based inhibitors like Boceprevir and Telaprevir analogues—this molecule serves as the stable precursor to the electrophilic

This guide details the physicochemical properties, synthesis logic, and validation protocols for this critical scaffold.

Part 2: Technical Specifications

The following data aggregates confirmed physicochemical parameters for the (3S) diastereomer, which corresponds to the natural L-amino acid backbone (L-Norvaline) typically required for biological activity.

| Parameter | Specification |

| Chemical Name | (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide |

| CAS Number | 402960-19-4 (Free Base) / 850252-34-5 (HCl Salt) |

| Molecular Formula | C |

| Molecular Weight | 186.25 g/mol |

| Monoisotopic Mass | 186.1368 Da |

| Stereochemistry | (3S) is fixed; C2-OH is typically a mixture of (2R/2S) or isolated as (2S) depending on the synthetic route. |

| Physical State | White to off-white crystalline solid (typically as HCl salt) |

| Solubility | Soluble in Methanol, DMSO, Water; Sparingly soluble in DCM. |

| pKa (Calculated) | ~13.5 (Amide), ~8.5 (Amine), ~13.0 (Hydroxyl) |

| Role | P1-P1' Fragment; Transition State Mimic Precursor |

Part 3: Synthesis & Manufacturing Protocol

Expertise & Causality: The synthesis of this molecule presents a specific challenge: preventing the racemization of the C3 chiral center (derived from the amino acid) while establishing the amide bond and the C2-hydroxyl group.

The industry-standard route utilizes a Passerini-type reaction or a Cyanohydrin protocol starting from protected L-Norvaline. The protocol below outlines the Cyanohydrin route, favored for its scalability and stereochemical preservation.

Phase 1: Precursor Preparation (Aldehyde Generation)

-

Starting Material: Boc-L-Norvaline (N-Boc-Nva-OH).

-

Logic: The carboxylic acid is reduced to an aldehyde to allow for carbon chain extension (the "warhead" carbon).

-

Method:

-

Convert Boc-L-Norvaline to the Weinreb Amide using N,O-dimethylhydroxylamine and EDCI/HOBt.

-

Reduce the Weinreb amide using Lithium Aluminum Hydride (LiAlH

) at -78°C. -

Critical Check: Maintain low temperature to prevent over-reduction to the alcohol.

-

Phase 2: Cyanohydrin Formation & Pinner Reaction

-

Logic: We must introduce the amide carbon and the hydroxyl group simultaneously.

-

Method:

-

Treat the Boc-Nva-Aldehyde with Acetone Cyanohydrin or KCN/NaHSO

to form the cyanohydrin intermediate. -

Pinner Reaction / Hydrolysis: Treat the cyanohydrin with HCl/MeOH to form the methyl hydroxyimidate or directly hydrolyze to the

-hydroxy acid. -

Note: This step creates a new chiral center at C2, resulting in a diastereomeric mixture.

-

Phase 3: Amide Coupling (The P1' Introduction)

-

Reagents: Cyclopropylamine, HATU (coupling agent), DIPEA.

-

Protocol:

-

Dissolve the

-hydroxy acid intermediate in DMF. -

Add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Add Cyclopropylamine (1.2 eq). Stir at RT for 4-6 hours.

-

Deprotection: Remove the Boc group using 4N HCl in Dioxane to yield the final 3-Amino-N-cyclopropyl-2-hydroxyhexanamide HCl salt .

-

Visualization: Synthesis Workflow

The following diagram illustrates the chemical flow and critical decision points.

Figure 1: Step-wise synthetic pathway from L-Norvaline to the target alpha-hydroxy amide.

Part 4: Analytical Validation & Self-Validating Systems

To ensure the integrity of this intermediate before using it in peptide coupling (e.g., attaching the P2-P3-P4 chain), you must validate three parameters: Identity, Purity, and Stereochemistry .

1. Identity Verification (NMR)

-

1H NMR (DMSO-d6):

-

Cyclopropyl Ring: Look for characteristic multiplets at

0.4–0.7 ppm (4H) and the methine proton at -

Alpha-Proton (C2-H): A doublet or multiplet around

3.9–4.1 ppm. -

Amide NH: A distinct doublet around

7.5–8.0 ppm (coupling to cyclopropyl). -

Amine NH3+: Broad singlet at

8.0+ ppm (if HCl salt).

-

2. Stereochemical Purity (Chiral HPLC)

Because the synthesis creates a new center at C2, you will likely have a mixture of diastereomers ((2S,3S) and (2R,3S)).

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA/Diethylamine (80:20:0.1).

-

Acceptance Criterion: For "warhead" oxidation, a mixture is often acceptable if the oxidation destroys the C2 chirality (forming the ketone). However, if the hydroxy-amide is the final target, diastereomeric separation via Prep-HPLC is required.

3. Mass Spectrometry

-

ESI-MS: Positive mode.

-

Target Ion:

Da. -

Fragment: Loss of cyclopropylamine or water may be observed.

Part 5: Mechanism of Action (The "Why")

This molecule is the reduced scaffold of the active inhibitor. In the biological system (HCV NS3/4A Protease), the inhibitor mimics the natural substrate.

-

Substrate Mimicry: The Norvaline side chain (propyl group) fits into the S1 hydrophobic pocket of the protease.

-

Warhead Activation: In the final drug (e.g., Boceprevir), the C2-hydroxyl is oxidized to a C2-Keto group.

-

Covalent Trapping: The active site Serine-139 hydroxyl attacks the C2-Keto carbon, forming a reversible covalent hemiacetal complex. This mimics the transition state of peptide bond hydrolysis, effectively locking the enzyme.

The hydroxy form described in this guide is generally inactive or weakly active compared to the keto form, but it is the essential stable form for storage and transport.

Figure 2: Transformation of the hydroxy precursor to the active ketoamide warhead and enzyme binding.

References

-

PubChem. (2025).[1] Compound Summary: (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride.[1] National Library of Medicine. [Link]

-

Prongay, A. J., et al. (2007).[2] Discovery of the HCV NS3/4A Protease Inhibitor (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-...[2]. Journal of Medicinal Chemistry, 50(10), 2310–2318.[2] [Link]

- Han, W., et al. (2003). Alpha-Ketoamides, Alpha-Hydroxy-Beta-Amino Acids, and Amide Derivatives. U.S. Patent Application 2003/0207861. (Describes the general synthesis of alpha-hydroxy-beta-amino scaffolds for protease inhibition).

Sources

- 1. Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (2S,3S)- | C9H19ClN2O2 | CID 25067786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of the HCV NS3/4A protease inhibitor (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3- [2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (Sch 503034) II. Key steps in structure-based optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Stereoselective Synthesis of (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Introduction

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a key chiral building block in the synthesis of several pharmacologically active molecules, most notably as an intermediate for the hepatitis C virus (HCV) protease inhibitor, Telaprevir.[1][2] The precise stereochemical arrangement of the C2 hydroxyl and C3 amino groups is critical for its biological activity. This application note provides a detailed protocol for the stereoselective synthesis of this compound, focusing on a practical and scalable approach for research and drug development professionals.

The presented methodology leverages a substrate-controlled diastereoselective reaction to establish the desired syn relationship between the hydroxyl and amino functionalities. This is followed by a robust amide coupling with cyclopropylamine. The causality behind experimental choices, including the selection of reagents and reaction conditions, is explained to provide a comprehensive understanding of the synthetic strategy.

Synthetic Strategy Overview

The overall synthetic strategy involves two key stages:

-

Stereoselective formation of the α-hydroxy-β-amino acid core: This is the most critical part of the synthesis, where the stereochemistry at C2 and C3 is established. Several methods have been developed for the synthesis of syn-α-hydroxy-β-amino acids, including aldol reactions with chiral auxiliaries and diastereoselective hydroxylation of β-amino enolates.[3][4] This protocol will focus on a practical approach that provides good stereocontrol.

-

Amide bond formation: The final step involves the coupling of the α-hydroxy-β-amino acid intermediate with cyclopropylamine to yield the target molecule. Careful selection of coupling agents is necessary to avoid side reactions and ensure high yields.[5]

The following diagram outlines the general workflow for the synthesis:

Caption: General workflow for the synthesis of the target molecule.

Experimental Protocols

Part 1: Synthesis of (2S,3S)-3-(tert-butoxycarbonylamino)-2-hydroxyhexanoic acid

This part of the protocol focuses on establishing the key stereocenters. The choice of a Boc (tert-butoxycarbonyl) protecting group for the amine allows for straightforward deprotection under acidic conditions.

Materials and Reagents:

| Reagent | Grade | Supplier |

| L-Norvaline | Reagent Grade, ≥98% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade, ≥97% | Sigma-Aldrich |

| Sodium bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Fisher Scientific |

| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich |

| Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene | - | Sigma-Aldrich |

| (S)-(+)-2-Phenylglycinol | 99% | Alfa Aesar |

| Davis oxaziridine (2-benzenesulfonyl-3-phenyloxaziridine) | ≥98% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |

| Hydrochloric acid (HCl), 1 M aqueous solution | - | VWR Chemicals |

| Ethyl acetate (EtOAc) | ACS Reagent, ≥99.5% | Fisher Scientific |

| Magnesium sulfate (MgSO₄), anhydrous | Reagent Grade | Sigma-Aldrich |

Protocol:

-

N-Boc Protection of L-Norvaline:

-

Dissolve L-norvaline (1.0 eq) in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate (2.5 eq) and stir until dissolved.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the THF under reduced pressure.

-

Wash the aqueous layer with diethyl ether.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-L-norvaline.

-

-

Chiral Auxiliary Attachment:

-

To a solution of N-Boc-L-norvaline (1.0 eq) in anhydrous DCM, add (S)-(+)-2-phenylglycinol (1.0 eq) and a coupling agent such as EDC·HCl (1.2 eq) and HOBt (1.2 eq).

-

Stir the reaction at room temperature for 12-16 hours.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the N-Boc-norvaline-phenylglycinol amide.

-

-

Diastereoselective Hydroxylation:

-

Dissolve the chiral auxiliary-attached intermediate (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add LDA (2.2 eq) dropwise and stir for 1 hour at -78 °C to form the enolate.

-

Add a solution of Davis oxaziridine (1.5 eq) in anhydrous THF dropwise.

-

Stir the reaction at -78 °C for 4-6 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

-

-

Hydrolysis of the Chiral Auxiliary:

-

Dissolve the crude product from the previous step in a mixture of THF and 1 M LiOH.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1 M HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Dry the organic layers over anhydrous MgSO₄, filter, and concentrate to yield (2S,3S)-3-(tert-butoxycarbonylamino)-2-hydroxyhexanoic acid. The product should be purified by column chromatography.

-

The following diagram illustrates the key stereoselective hydroxylation step:

Caption: Key diastereoselective hydroxylation step.

Part 2: Amide Coupling with Cyclopropylamine

This final step involves the formation of the amide bond between the synthesized α-hydroxy-β-amino acid and cyclopropylamine.

Materials and Reagents:

| Reagent | Grade | Supplier |

| (2S,3S)-3-(tert-butoxycarbonylamino)-2-hydroxyhexanoic acid | - | Synthesized in Part 1 |

| Cyclopropylamine | 99% | Sigma-Aldrich |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) | ≥98% | Sigma-Aldrich |

| 1-Hydroxybenzotriazole (HOBt) | Anhydrous, ≥97% | Sigma-Aldrich |

| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |

| Trifluoroacetic acid (TFA) | Reagent Grade, 99% | Sigma-Aldrich |

Protocol:

-

Amide Coupling:

-

Dissolve (2S,3S)-3-(tert-butoxycarbonylamino)-2-hydroxyhexanoic acid (1.0 eq) in anhydrous DCM.

-

Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the mixture at 0 °C for 15 minutes.

-

Add cyclopropylamine (1.1 eq) and allow the reaction to warm to room temperature.

-

Stir for 12-16 hours.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield N-Boc-(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide.

-

-

Boc Deprotection:

-

Dissolve the N-Boc protected amide in DCM.

-

Add trifluoroacetic acid (TFA) dropwise at 0 °C.

-

Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography to yield the final product, (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide, often as a TFA or HCl salt.

-

Data Summary

| Step | Intermediate/Product | Expected Yield | Key Analytical Data (Expected) |

| 1. N-Boc Protection | N-Boc-L-norvaline | >95% | ¹H NMR, ¹³C NMR consistent with structure |

| 2. Chiral Auxiliary Attachment | N-Boc-norvaline-phenylglycinol amide | 85-90% | ¹H NMR, ¹³C NMR, HRMS |

| 3. Diastereoselective Hydroxylation | Hydroxylated intermediate | 70-80% | Diastereomeric ratio >95:5 (determined by ¹H NMR or HPLC) |

| 4. Hydrolysis | (2S,3S)-3-(Boc-amino)-2-hydroxyhexanoic acid | 80-90% | ¹H NMR, ¹³C NMR, Optical Rotation |

| 5. Amide Coupling | N-Boc-(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide | 85-95% | ¹H NMR, ¹³C NMR, HRMS |

| 6. Boc Deprotection | (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide | >90% | ¹H NMR, ¹³C NMR, HRMS, Optical Rotation |

Troubleshooting and Key Considerations

-

Stereocontrol: The diastereoselectivity of the hydroxylation step is crucial. The use of a chiral auxiliary and a bulky oxaziridine reagent like Davis oxaziridine directs the electrophilic attack to one face of the enolate.[4] Low temperatures (-78 °C) are essential to maximize stereoselectivity.

-

Amide Coupling: The coupling of α-hydroxy acids can sometimes be problematic due to side reactions like the formation of homobislactones.[5] The use of standard peptide coupling reagents like EDC/HOBt is generally effective, but for sterically hindered substrates, more advanced reagents might be necessary.

-

Purification: The intermediates and the final product may require careful purification by column chromatography. The choice of solvent system should be optimized based on TLC analysis.

-

Moisture Sensitivity: Anhydrous conditions are critical for the enolate formation and hydroxylation steps to prevent quenching of the strong base (LDA).

Conclusion

This application note provides a detailed and reliable protocol for the stereoselective synthesis of (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide. By employing a substrate-controlled diastereoselective hydroxylation and a robust amide coupling, this key chiral intermediate can be prepared in good yield and high stereopurity. The insights into the rationale behind the experimental choices should enable researchers to adapt and optimize this synthesis for their specific needs in drug discovery and development.

References

-

Myers, A. G., et al. "Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide." Journal of the American Chemical Society 122.42 (2000): 10222-10223. [Link]

-

Davies, S. G., et al. "Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates." Journal of the Chemical Society, Perkin Transactions 1 12 (1998): 1925-1934. [Link]

-

Kiso, Y., et al. "Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone." The Journal of Organic Chemistry 66.18 (2001): 6167-6173. [Link]

- Vertex Pharmaceuticals Incorporated.

-

Orru, R. V. A., et al. "A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions." Chemical Communications 46.42 (2010): 7918-7920. [Link]

-

Apicella, C., et al. "(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride." Apexmol. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC purification methods for 3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Application Note: Strategic HPLC Purification & Diastereomeric Resolution of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Abstract & Introduction

This application note details the method development and preparative purification protocols for 3-Amino-N-cyclopropyl-2-hydroxyhexanamide (CAS: 402960-19-4), a critical chiral intermediate in the synthesis of the HCV protease inhibitor Telaprevir .[1]

The purification of this "warhead" precursor presents three distinct challenges to the chromatographer:

-

Lack of Chromophore: The molecule lacks aromatic systems, rendering standard UV detection (254 nm) ineffective.[1][2]

-

Stereochemical Complexity: The presence of two chiral centers (C2 and C3) generates four potential stereoisomers.[1][2] The target bio-active isomer is typically the (2S, 3S) configuration.[2] Separating the syn- and anti-diastereomers is the primary purification objective.[1]

-

Polarity & Basicity: The primary amine and hydroxyl group create a polar, basic profile that leads to peak tailing on traditional silica-based columns.[1][2]

This guide provides a self-validating workflow using Reversed-Phase HPLC (RP-HPLC) with Charged Aerosol Detection (CAD) or Low-Wavelength UV, alongside a derivatization protocol for absolute stereochemical assignment.

Chemical Context & Separation Logic

Molecule: (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide MW: 186.25 g/mol (Free Base) pKa (calc): ~9.2 (Amine), ~13 (Amide/Hydroxyl)[1][2]

The Separation Strategy

Because the target and its diastereomers have identical mass (isobaric), Mass Spectrometry (MS) alone cannot distinguish them.[2] We rely on chromatographic selectivity driven by the 3D-shape difference between the syn (2S,3S) and anti (2R,3S) isomers.[2]

-

Stationary Phase: A high-density C18 or Phenyl-Hexyl phase is required.[1] The Phenyl-Hexyl phase often provides superior diastereoselectivity due to interaction with the amide dipole.[1]

-

Mobile Phase: Acidic pH (0.1% TFA) is mandatory to protonate the amine (R-NH3+), preventing mixed-mode interactions with silanols that cause tailing.[1][2]

-

Detection: UV at 205–210 nm is possible but susceptible to gradient drift.[1][2] CAD (Charged Aerosol Detection) or ELSD is recommended for linear quantification.[1][2]

Workflow Visualization

The following diagram illustrates the decision matrix for purifying the crude synthetic mixture.

Figure 1: Logical workflow for the purification of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide, prioritizing diastereomeric resolution.

Protocol A: Analytical Method (QC & Screening)

Objective: To assess purity and determine the diastereomeric ratio (dr) of the crude material.

| Parameter | Condition |

| Column | Agilent ZORBAX Eclipse Plus C18 or Phenomenex Luna Phenyl-Hexyl |

| Dimensions | 4.6 x 150 mm, 3.5 µm or 5 µm |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile (MeCN) + 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Detection | UV @ 210 nm (Reference 360 nm) OR CAD/ELSD |

| Injection Vol | 5–10 µL |

Gradient Table:

| Time (min) | % B | Description |

|---|---|---|

| 0.0 | 5 | Equilibration |

| 2.0 | 5 | Load/Hold (Salt elution) |

| 15.0 | 40 | Linear Gradient (Diastereomer separation) |

| 18.0 | 95 | Wash |

| 20.0 | 95 | Hold |

| 20.1 | 5 | Re-equilibration |[1][2]

Technical Insight: The shallow gradient (5% to 40% over 13 mins) is critical. The diastereomers typically elute close together.[1][2] The anti isomer usually elutes before the syn isomer on C18 due to intramolecular H-bonding differences, but this must be confirmed with standards.[2]

Protocol B: Preparative Purification (Scale-Up)

Objective: Isolate the target (3S)-isomer with >98% purity and >99% diastereomeric excess (de).

Equipment: Preparative HPLC System (e.g., Waters AutoPurification or Gilson PLC).[1][2]

Step-by-Step Protocol:

-

Sample Preparation:

-

Column Selection:

-

Mobile Phase Strategy:

-

Gradient Execution (Linear):

-

Fraction Collection:

-

Trigger: Threshold (UV 210 nm) or Mass (m/z 187.2 [M+H]+).

-

Critical Step: Collect the main peak in "slices" (e.g., every 15 seconds). Analyze the leading and tailing edges analytically (Protocol A) to cut out the diastereomeric impurities.

-

Protocol C: Stereochemical Confirmation (Marfey's Method)

Since the diastereomers are isobaric and have similar retention times, Marfey's Reagent (FDAA) is the gold standard for absolute configuration assignment.[2]

Mechanism: FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine to form diastereomeric derivatives that are easily separated on standard C18 columns and have strong UV absorbance at 340 nm.[1]

Procedure:

-

Derivatization:

-

Analysis:

-

Interpretation:

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Peak Tailing | Interaction of amine with residual silanols.[1] | Increase TFA concentration to 0.1% or 0.2%.[1][2] Ensure column is "end-capped".[1] |

| Baseline Drift (UV) | Absorbance of Formic/TFA at 210 nm.[1][2] | Use a "balanced" mobile phase: Add the same % of acid to Solvent A and Solvent B. |

| Poor Resolution | Column overload or insufficient selectivity.[1][2] | Decrease injection volume.[1][2] Switch to Phenyl-Hexyl chemistry. |

| Low Recovery | Irreversible adsorption or precipitation.[1][2] | Check solubility of the free base vs. salt.[2] Ensure fractions are lyophilized, not rotary evaporated to dryness with heat (potential degradation).[1][2] |

References

-

Vertex Pharmaceuticals. (2011).[1][2] Telaprevir (Incivek) Prescribing Information.[1][2][3][4]Link[1][2]

-

Bhushan, R., & Brückner, H. (2004).[1][2] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[1][2] Link[1][2]

-

Zhang, F., et al. (2014).[1][2][3] Asymmetric synthesis of 3,4-disubstituted proline derivatives: Application in synthesis of hepatitis C virus protease inhibitor telaprevir.[1][3] European Journal of Organic Chemistry, 2014(36), 8101-8109.[1][2][3] Link[1][2]

-

PubChem. (n.d.).[1][2] Compound Summary: (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide.[1][5][6][7][8][9] National Library of Medicine.[1][2] Link[1][2]

-

Dolan, J. W. (2002).[1][2] Separation of Polar Compounds on C18 Columns.[1][2] LCGC North America.[1][2] Link

Sources

- 1. Telaprevir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Telaprevir - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caming.com [caming.com]

- 6. chemscene.com [chemscene.com]

- 7. 402960-19-4|(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide|BLD Pharm [bldpharm.com]

- 8. (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Hyd, High Purity Pharmaceutical-Grade Research Chemical at Best Price [jigspharma.com]

- 9. (2r,3s)-3-Amino-n-cyclopropyl-2-hydroxyhexanamide | C9H18N2O2 | CID 56604987 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reagents for large-scale synthesis of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Application Note: Process-Scale Reagents for the Synthesis of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Part 1: Executive Summary & Strategic Reagent Selection

The molecule 3-Amino-N-cyclopropyl-2-hydroxyhexanamide constitutes the critical P1-P1' "warhead" fragment found in several HCV NS3/4A protease inhibitors, most notably Telaprevir (VX-950) and related peptidomimetics. Its synthesis presents two primary process challenges:

-

Stereochemical Integrity: The construction of the

-hydroxy- -

Scalability: Traditional academic routes (Swern oxidation, EDC couplings) generate toxic byproducts or suffer from poor atom economy, rendering them unsuitable for multi-kilogram production.

This guide details a modernized, scalable protocol focusing on Green Oxidation (TEMPO/Bleach) and Epimerization-Free Amidation (T3P®).

Reagent Ecosystem: Lab vs. Process

| Transformation | Academic/Lab Reagent | Process/Scale-Up Reagent | Rationale for Switch |

| Oxidation (Alcohol | Swern (DMSO/Oxalyl Chloride) | TEMPO / NaOCl (Bleach) | Swern generates dimethyl sulfide (stench) and CO (toxic). TEMPO/Bleach is aqueous, operates at |

| C1 Extension (Aldehyde | KCN / HCN gas | Acetone Cyanohydrin or NaHSO | Avoids handling gaseous HCN. Bisulfite adducts allow for controlled, biphasic cyanide addition. |

| Amide Coupling | EDC / HOBt or HATU | T3P® (Propylphosphonic Anhydride) | EDC urea byproducts are hard to remove. T3P byproducts are water-soluble; it shows superior resistance to |

| Nucleophile | Cyclopropylamine | Cyclopropylamine | No substitute, but requires specific handling due to volatility (bp 50°C) and toxicity. |

Part 2: Detailed Experimental Protocols

Workflow Overview

The synthesis proceeds in three phases starting from the commercially available protected amino alcohol (Cbz-L-Norleucinol).

Caption: Linear process flow for the synthesis of the P1-P1' fragment, highlighting key transformations.

Protocol 1: Anelli Oxidation (TEMPO/Bleach)

Objective: Convert Cbz-Norleucinol to Cbz-Norleucinal without over-oxidation to the carboxylic acid.

Reagents:

-

Substrate: Cbz-L-Norleucinol (1.0 equiv)

-

Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv)

-

Co-oxidant: NaBr (0.1 equiv)

-

Oxidant: NaOCl (Commercial Bleach, 10-13%) (1.1 equiv)

-

Buffer: NaHCO

(to maintain pH 8.6–9.5) -

Solvent: Dichloromethane (DCM) / Water biphasic system

Step-by-Step:

-

Preparation: Dissolve Cbz-Norleucinol (100 g) in DCM (500 mL). Add a solution of NaBr (4.0 g) in water (50 mL). Cool the mixture to

. -

Catalyst Addition: Add TEMPO (600 mg). The solution will turn orange-red.

-

Controlled Oxidation: Slowly add the NaOCl solution over 45 minutes, maintaining the internal temperature

.-

Critical Control Point: Monitor pH.[2] If pH drops below 8, adding NaHCO

is necessary to prevent the formation of HOCl, which can degrade the Cbz group.

-

-

Quench: Once HPLC shows <1% starting alcohol, quench with aqueous sodium thiosulfate.

-

Isolation: Separate phases. Wash the organic layer with brine.[3] The aldehyde is often unstable; proceed immediately to the next step or store as the bisulfite adduct.

Why this works: The nitroxy radical (TEMPO) oxidizes the alcohol to the aldehyde and is reduced to the hydroxylamine. The hypochlorite re-oxidizes the hydroxylamine back to the nitroxy radical. This catalytic cycle is highly selective for aldehydes over acids at

Protocol 2: Epimerization-Free Amidation with T3P®

Objective: Couple (2S,3S)-3-(benzyloxycarbonylamino)-2-hydroxyhexanoic acid with cyclopropylamine.

The Challenge:

The Solution: T3P® (Propylphosphonic Anhydride) acts as a kinetic trap. It activates the carboxylic acid to form a mixed anhydride that reacts rapidly with the amine, minimizing the lifetime of the activated species and thus reducing the window for racemization.

Reagents:

-

Acid: Cbz-3-amino-2-hydroxyhexanoic acid (1.0 equiv)

-

Amine: Cyclopropylamine (1.2 equiv)

-

Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)

-

Base: N-Methylmorpholine (NMM) or Pyridine (2.5 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF

Step-by-Step:

-

Charge: To a reactor, charge the Hydroxy Acid (50 g) and EtOAc (250 mL). Cool to

.[2][4] -

Base/Amine Addition: Add Cyclopropylamine (12.1 g) followed by NMM (45 g). Stir for 15 minutes.

-

T3P Addition: Add the T3P solution dropwise over 1 hour.

-

Exotherm Alert: The reaction is exothermic. Maintain T

to ensure stereochemical purity.

-

-

Reaction: Allow to warm to

and stir for 4 hours. Monitor by HPLC. -

Workup (The "Green" Advantage):

-

Add water (200 mL). Separate layers.

-

Wash organic layer with 1N HCl (to remove excess amine/pyridine).

-

Wash with 5% NaHCO

(to remove unreacted acid and T3P byproducts—propylphosphonic acid is water-soluble). -

Concentrate to obtain the crude amide.

-

Data: Epimerization Comparison

| Coupling Reagent | Yield (%) | Diastereomeric Excess (de) | Workup Complexity |

| EDC / HOBt | 82% | 88% | High (Urea filtration) |

| IBCF (Mixed Anhydride) | 85% | 92% | Medium (Temp sensitive) |

| T3P / Pyridine | 94% | >99% | Low (Aqueous wash) |

Part 3: Mechanism & Logic Visualization

The following diagram illustrates why T3P is the superior reagent for this specific transformation, contrasting the pathway with the failure mode of standard reagents.

Caption: T3P suppresses the oxazolone pathway (red) responsible for racemization, favoring direct amidation (green).

References

-

Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

-

Anelli, P. L., et al. (1987).[1] "Fast and selective oxidation of primary alcohols to aldehydes... using TEMPO." Journal of Organic Chemistry, 52(12), 2559–2562.

-

Bhalerao, D. S., et al. (2015).[4] "Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug." Organic Process Research & Development, 19(11), 1559–1567.[4]

-

Tanaka, K., et al. (2009). "Practical Synthesis of the HCV Protease Inhibitor Telaprevir.

-

Archimica (Now Euticals). "T3P® (Propanephosphonic acid anhydride) - Handling and Safety Guide."

Sources

- 1. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 2. reddit.com [reddit.com]

- 3. aurigeneservices.com [aurigeneservices.com]

- 4. Boceprevir synthesis - chemicalbook [chemicalbook.com]

- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

Topic: Crystallization Strategies for 3-Amino-N-cyclopropyl-2-hydroxyhexanamide

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Crystallization for a Key Pharmaceutical Intermediate

3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a chiral synthetic intermediate vital in the manufacturing of several active pharmaceutical ingredients (APIs), including the hepatitis C virus (HCV) protease inhibitor Telaprevir.[1][2] The molecule possesses a complex stereochemistry and multiple functional groups capable of hydrogen bonding—an amino group, a hydroxyl group, and an amide linkage—which impart specific solubility characteristics but also present challenges in controlling its solid-state form.[3][4]

For any API or intermediate, the crystallization process is not merely a purification step; it is a critical control point that defines the material's fundamental physicochemical properties.[5] These properties, including polymorphic form, crystal habit, particle size distribution, and purity, have a profound impact on downstream processability, stability, and, ultimately, the therapeutic efficacy of the final drug product.[6] An uncontrolled crystallization can lead to the formation of unstable polymorphs or undesirable crystal shapes (habits), resulting in manufacturing failures, batch-to-batch inconsistency, and compromised bioavailability.[7][8]

This guide provides a detailed framework and actionable protocols for developing a robust and reproducible crystallization process for 3-Amino-N-cyclopropyl-2-hydroxyhexanamide. It is designed to empower researchers to move beyond simple trial-and-error and apply a systematic, science-driven approach to solvent screening, method selection, and crystal characterization.

Foundational Analysis: Understanding the Molecule

A successful crystallization strategy begins with a thorough understanding of the target molecule's properties. This pre-experimental analysis informs every subsequent decision.

Key Physicochemical Properties:

| Property | Value / Description | Source(s) |

| Molecular Formula | C₉H₁₈N₂O₂ | [3][9] |

| Molecular Weight | 186.25 g/mol | [3][9] |

| Appearance | White to off-white crystalline powder | [3] |

| Stereochemistry | Chiral compound, often supplied as a specific stereoisomer (e.g., (3S)) or its hydrochloride salt.[1][9] | |

| Solubility Profile | Slightly soluble in water; soluble in ethanol.[3] | |

| Functional Groups | Primary amine, secondary hydroxyl, N-cyclopropyl amide. These are key sites for hydrogen bonding. | [4] |

The Polymorphism Imperative: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[10][11] It is estimated that over 50% of APIs exhibit polymorphism.[11] Different polymorphs of the same compound are, in effect, different solid-state materials and can have distinct solubilities, stabilities, and melting points.[12] The unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences, as famously occurred with the antiviral drug Ritonavir.[7] Therefore, a core objective of crystallization development is to identify the most stable polymorphic form and develop a process that consistently produces it.[6]

Strategic Solvent Screening: The Blueprint for Success

Solvent selection is the most critical step in designing a crystallization process.[13][14] The goal is to identify a solvent or solvent system that provides an effective means of generating supersaturation, the thermodynamic driving force for crystallization.[13][15]

Causality Behind Solvent Choice: The ideal solvent system depends on the chosen crystallization method:

-

For Cooling Crystallization: The compound should exhibit high solubility at an elevated temperature and low solubility at a reduced temperature.[13] This temperature-dependent solubility gradient is what allows for high yield upon cooling.

-

For Anti-Solvent Crystallization: A miscible solvent/anti-solvent pair is required. The compound must be highly soluble in the "solvent" and practically insoluble in the "anti-solvent".[16][]

-

For Evaporative Crystallization: A solvent with a relatively low boiling point is needed, in which the compound has moderate solubility.[18]

Protocol 1: Systematic Solvent Solubility Screening

This protocol uses a small amount of material to rapidly assess the solubility of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide across a diverse range of solvents.

Methodology:

-

Preparation: Dispense a precisely weighed amount (e.g., 10 mg) of the compound into separate 1-2 mL glass vials.

-

Solvent Addition: To each vial, add a selected solvent from the table below in small, measured increments (e.g., 50 µL) at ambient temperature.

-

Equilibration: After each addition, cap the vial and agitate vigorously (e.g., vortex mixer) for 1-2 minutes. Allow any undissolved solids to settle and visually inspect for complete dissolution.

-

Heating Test: If the compound is insoluble or poorly soluble at ambient temperature, heat the vial to near the solvent's boiling point and observe for dissolution.

-

Cooling Test: If the compound dissolves upon heating, cool the vial back to ambient temperature and then to 0-4°C (ice bath). Observe for precipitation. A rapid and significant precipitation indicates a promising candidate for cooling crystallization.

-

Record Observations: Quantify the approximate solubility in mg/mL for each solvent at both ambient and elevated temperatures.

Suggested Screening Solvents:

| Solvent | Class | Boiling Point (°C) | Rationale |

| Water | Polar Protic | 100 | Baseline; compound is "slightly soluble".[3] |

| Methanol | Polar Protic | 65 | Potential for H-bonding. |

| Ethanol | Polar Protic | 78 | Known to be a good solvent.[3] |

| Isopropanol (IPA) | Polar Protic | 82 | Common crystallization solvent. |

| Acetonitrile | Polar Aprotic | 82 | Different H-bonding properties. |

| Acetone | Polar Aprotic | 56 | Lower boiling point, good for evaporation. |

| Ethyl Acetate | Moderately Polar | 77 | Common recrystallization solvent. |

| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Good solvent for polar molecules. |

| Toluene | Non-polar | 111 | Potential anti-solvent. |

| Heptane/Hexane | Non-polar | 98 / 69 | Likely anti-solvents. |

Workflow for Solvent System Selection:

The results from Protocol 1 directly inform the selection of a crystallization method. This decision-making process can be visualized as a workflow.

Caption: Solvent selection workflow based on screening results.

Core Crystallization Protocols

The following protocols provide detailed, step-by-step methodologies for the most common and effective crystallization techniques.

Protocol 2: Controlled Cooling Crystallization

This is often the most robust and scalable method for industrial applications when a suitable solvent is identified.[19]

Principle: A solution, saturated at a high temperature, becomes supersaturated upon controlled cooling, leading to nucleation and crystal growth.[] Control over the cooling rate is paramount for achieving a desired crystal size distribution.[15]

Methodology:

-

Dissolution: In a jacketed reactor vessel equipped with an overhead stirrer and temperature probe, charge the crude 3-Amino-N-cyclopropyl-2-hydroxyhexanamide and the chosen solvent (e.g., isopropanol). A typical concentration might be determined from solubility screening (e.g., 10 mL of solvent per gram of crude API).

-

Heating: Heat the mixture with moderate agitation (e.g., 150-200 RPM) to a temperature that ensures complete dissolution (e.g., 60-70°C). Visually confirm that no solid material remains.

-

Clarification (Optional): If the solution is hazy, perform a hot filtration through a polish filter (e.g., 0.45 µm) to remove insoluble impurities.

-

Controlled Cooling: Cool the solution at a slow, linear rate (e.g., 10-20°C per hour). Rapid cooling can lead to excessive nucleation, resulting in very fine particles that are difficult to filter.[]

-

Seeding (Critical Step): At a temperature where the solution is just slightly supersaturated (e.g., 5-10°C below the dissolution temperature), add a small quantity (0.1-1.0% w/w) of seed crystals of the desired polymorphic form. Seeding provides templates for crystal growth, ensuring polymorphic control and improving batch-to-batch consistency.[5][19]

-

Aging: Once the target final temperature is reached (e.g., 0-5°C), hold the slurry under agitation for a period of time (e.g., 2-4 hours) to allow crystallization to complete and maximize the yield.

-

Isolation: Isolate the crystals by filtration (e.g., Buchner funnel).

-

Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor containing impurities.

-

Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 3: Anti-Solvent Crystallization

This method is highly effective when the compound's solubility is not strongly dependent on temperature or when a suitable single solvent for cooling crystallization cannot be found.[16]

Principle: Supersaturation is induced by adding a miscible "anti-solvent," in which the compound is insoluble, to a solution of the compound.[20] The rate of anti-solvent addition directly controls the rate of supersaturation generation.

Methodology:

-

Dissolution: Dissolve the crude compound in a minimum amount of a suitable "good" solvent (e.g., ethanol) at ambient temperature in a jacketed reactor vessel.

-

Temperature Control: Set the vessel temperature to the desired crystallization temperature (e.g., 20-25°C).

-

Anti-Solvent Addition: Add the chosen anti-solvent (e.g., water or heptane) slowly and controllably via a syringe pump or addition funnel into the agitated solution. A subsurface addition point is often preferred to ensure rapid mixing and avoid localized high supersaturation, which can cause "oiling out".[21]

-

Seeding (Optional but Recommended): Seeding can be performed just after the solution becomes visibly turbid to control the crystal form.

-

Aging: After the full volume of anti-solvent has been added, continue to agitate the resulting slurry for 1-2 hours to ensure complete crystallization.

-

Isolation, Washing, and Drying: Follow steps 7-9 from Protocol 2, using the crystallization solvent mixture (or pure anti-solvent) for the washing step.

Protocol 4: Vapor Diffusion (Small-Scale/Analytical)

This technique is ideal for generating high-quality single crystals for structural analysis (e.g., X-ray crystallography) when only milligram quantities of material are available.[22][23]

Principle: A volatile anti-solvent slowly diffuses through the vapor phase into a concentrated solution of the compound, gradually and gently inducing crystallization without mechanical disturbance.[18]

Methodology:

-

Preparation: Prepare a nearly saturated solution of the compound in a "good" solvent (e.g., 5-10 mg in 0.5 mL of acetone) in a small, open vial (e.g., 2 mL).

-

Setup: Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a beaker).

-

Anti-Solvent: Add a larger volume (e.g., 2-3 mL) of a more volatile anti-solvent (e.g., hexane) to the outer container, ensuring the liquid level is below the top of the inner vial.

-

Sealing: Seal the outer container tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.

-

Incubation: Allow the system to stand for several days to weeks. Crystals will slowly form as the anti-solvent vapor mixes with the solvent in the inner vial.

Process Validation: Crystal Characterization

Executing a protocol is insufficient; the resulting crystals must be thoroughly analyzed to confirm that the process has yielded the desired product with the required attributes. This characterization loop is a self-validating system that confirms process control.

Key Analytical Techniques:

-

X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the crystal's polymorphic form by analyzing its unique diffraction pattern.[11]

-

Differential Scanning Calorimetry (DSC): Measures thermal events, such as melting point and phase transitions, providing critical information about polymorphic purity and stability.

-

Optical Microscopy: Provides direct visual information about the crystal habit (e.g., plates, needles, blocks) and size.[8] Needle-like habits are often undesirable due to poor flow and filtration properties.

-

High-Performance Liquid Chromatography (HPLC): Confirms the chemical purity of the isolated solid, ensuring that impurities have been effectively purged.

Post-Crystallization Validation Workflow:

Caption: Workflow for the analytical validation of crystallized material.

Troubleshooting and Advanced Considerations

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Oiling Out / Amorphous Precipitation | Supersaturation is generated too quickly; poor solvent/anti-solvent choice.[21] | Reduce cooling rate or anti-solvent addition rate; increase temperature; select a different solvent system. |

| Formation of Needles | High supersaturation; intrinsic crystal growth behavior in the chosen solvent. | Slow down the rate of supersaturation; screen for different solvents or solvent mixtures; introduce a crystal habit modifier (additive).[24][25] |

| Wrong or Mixed Polymorphs | Uncontrolled nucleation; process temperature is in a region of polymorphic instability. | Implement a robust seeding protocol with the desired form[19]; strictly control temperature and aging times. |

| Low Yield | Compound has high solubility at the final temperature; insufficient aging time. | Cool to a lower temperature; add a small amount of anti-solvent at the end of cooling; increase aging time. |

Conclusion

The development of a successful crystallization process for 3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a systematic endeavor that hinges on a foundational understanding of the molecule's properties, strategic solvent screening, and precise control over process parameters. By employing controlled cooling or anti-solvent methods, ideally with a robust seeding strategy, researchers can reliably produce material with the desired solid-state attributes. The validation of each batch through a suite of analytical techniques is non-negotiable and serves to confirm that the process is robust, reproducible, and fit for purpose in the demanding context of pharmaceutical development.

References

-

Nishka Research. (2023). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. [Link]

-

GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. [Link]

-

JoVE. (n.d.). Crystallization of Small Molecules. [Link]

-

Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]

-

Lee, E. H. (2014). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]

-

CCDC. (2025). Polymorphism: A Major Risk That Pharma Companies Must Mitigate. [Link]

-

Pharmaceutical Technology. (2026). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

IJRPS. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. [Link]

- Google Patents. (n.d.). US20060078573A1 - Methods of modifying crystal habit.

-

Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

Royal Society of Chemistry. (2022). Recent progress in antisolvent crystallization. CrystEngComm. [Link]

-

Tradeindia. (n.d.). (2s,3s)-3-amino-n-cyclopropyl-2-hydroxyhexanamide at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited. [Link]

-

ChemBK. (2024). Hexanamide,3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (3S)-. [Link]

-

University of Geneva. (n.d.). Guide for crystallization. [Link]

-

Catalent. (n.d.). SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. [Link]

-

PMC. (n.d.). Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. [Link]

-

MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. [Link]

-

Pharmaceutical Technology. (2010). Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. [Link]

-

Cambridge University Press & Assessment. (2019). Crystallization in the Pharmaceutical Industry (Chapter 13). [Link]

-

Technobis. (2022). Advancements in chiral crystallization. [Link]

-

Watson International Ltd. (n.d.). (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride CAS 850252-34-5. [Link]

-

MDPI. (2024). Designing Continuous Crystallization Protocols for Curcumin Using PAT Obtained Batch Kinetics. [Link]

-

Acade Chemical. (n.d.). (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride CAS 850252-34-5. [Link]

-

Vaisala. (2025). Cooling crystallization monitoring and control in API production processes with RI measurements. [Link]

-

RSC Publishing. (2018). Enabling precision manufacturing of active pharmaceutical ingredients: workflow for seeded cooling continuous crystallisations. [Link]

Sources

- 1. caming.com [caming.com]

- 2. watson-int.com [watson-int.com]

- 3. (2s,3s)-3-amino-n-cyclopropyl-2-hydroxyhexanamide at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited [tradeindia.com]

- 4. CAS 850252-34-5: Hexanamide, 3-amino-N-cyclopropyl-2-hydro… [cymitquimica.com]

- 5. Enabling precision manufacturing of active pharmaceutical ingredients: workflow for seeded cooling continuous crystallisations - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/C7ME00096K [pubs.rsc.org]

- 6. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. chemscene.com [chemscene.com]

- 10. nishkaresearch.com [nishkaresearch.com]

- 11. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 12. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mt.com [mt.com]

- 14. SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development [drug-dev.com]

- 15. Cooling crystallization monitoring and control in API production processes with RI measurements | Vaisala [vaisala.com]

- 16. ijprajournal.com [ijprajournal.com]

- 18. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 19. Crystallization in the Pharmaceutical Industry (Chapter 13) - Handbook of Industrial Crystallization [cambridge.org]

- 20. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 21. Crystals | Special Issue : Anti-Solvent Crystallization [mdpi.com]

- 22. lafactoria.lec.csic.es [lafactoria.lec.csic.es]